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molecular formula C3H2N4O4 B094218 1,4-Dinitro-1H-imidazole CAS No. 19182-81-1

1,4-Dinitro-1H-imidazole

Cat. No. B094218
M. Wt: 158.07 g/mol
InChI Key: HZPSREFSUPXCMN-UHFFFAOYSA-N
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Patent
US08558005B2

Procedure details

After 20 g of 4-nitroimidazole was put in a flask, 144.5 mL of acetic anhydride was added thereto and while the temperature was kept at 25° C., 14.5 mL of 69 mass % nitric acid was added dropwise thereto. After the addition of nitric acid was completed, the resultant mixture was stirred at 25° C. for 3 hours. The reaction solution was added into 100 g of iced water and extracted with 300 mL of dichloromethane. The organic layer was washed with 300 mL of a saturated sodium hydrogen carbonate aqueous solution and dried over 30 g of magnesium sulfate. The organic layer was filtered and the solvent was evaporated under reduced pressure to obtain 21 g of 1,4-dinitroimidazole (yield 75.1%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
144.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
100 g
Type
solvent
Reaction Step Six
Yield
75.1%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[N:5]=[CH:6][NH:7][CH:8]=1)([O-:3])=[O:2].C(OC(=O)C)(=O)C.[N+:16]([O-])([OH:18])=[O:17]>O>[N+:16]([N:7]1[CH:8]=[C:4]([N+:1]([O-:3])=[O:2])[N:5]=[CH:6]1)([O-:18])=[O:17]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
[N+](=O)([O-])C=1N=CNC1
Step Two
Name
Quantity
144.5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Five
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
100 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept at 25° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with 300 mL of dichloromethane
WASH
Type
WASH
Details
The organic layer was washed with 300 mL of a saturated sodium hydrogen carbonate aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over 30 g of magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The organic layer was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])N1C=NC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: PERCENTYIELD 75.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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